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Abstract

Pemigatinib (Pemazyre®) is a potent and selective small-molecule inhibitor of the fibroblast
growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1,
FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by gene fusions,
rearrangements, translocations, and activating mutations, is a key oncogenic driver in a variety
of human cancers, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid
neoplasms.[4][5] Pemigatinib exerts its anti-tumor activity by binding to the ATP-binding pocket
of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent
activation of downstream signaling pathways crucial for cell proliferation, survival, and
differentiation.[2] This technical guide provides an in-depth overview of the molecular basis of
pemigatinib's anti-tumor activity, including its mechanism of action, quantitative efficacy data,
and detailed protocols for key experimental assays.

Introduction to FGFR Signaling and its Role In
Cancer

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four members (FGFR1-4),
plays a critical role in embryonic development, tissue homeostasis, and angiogenesis.[6][7]
These transmembrane receptor tyrosine kinases are activated upon binding of fibroblast
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growth factors (FGFs), leading to receptor dimerization, autophosphorylation, and the initiation
of intracellular signaling cascades.[7][8]

Genetic alterations in FGFR genes can lead to constitutive activation of these pathways,
promoting tumorigenesis. These alterations include:

e Gene Fusions and Rearrangements: Particularly common for FGFR2 in intrahepatic
cholangiocarcinoma (iCCA), leading to the formation of a fusion protein with a constitutively
active kinase domain.[4]

o Activating Mutations: Point mutations that lock the kinase in an active conformation.

o Gene Amplifications: Increased copy number of an FGFR gene, leading to overexpression of
the receptor.

Constitutively active FGFRs drive cancer cell proliferation and survival through the activation of
several key downstream signaling pathways, including:

* RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and
differentiation.[6][7]

e PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[6][7]

o PLCy Pathway: Which influences cell motility and invasion.[6][7]

Pemigatinib: Mechanism of Action

Pemigatinib is a highly potent and selective, ATP-competitive inhibitor of the kinase activity of
FGFR1, FGFR2, and FGFR3.[3][5] Its selectivity for FGFR1-3 over FGFR4 and other kinases
contributes to its therapeutic window.[9] By binding to the kinase domain of these receptors,
pemigatinib blocks their autophosphorylation and the subsequent phosphorylation of
downstream signaling molecules.[2] This inhibition of FGFR signaling leads to the suppression
of tumor cell proliferation and survival in cancers with activating FGFR alterations.[4]

Quantitative Data on Pemigatinib's Activity

The anti-tumor activity of pemigatinib has been quantified in various preclinical and clinical
studies.
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ble 1: In Vi hibi ity of Pemigatinil

Target ICs0 (NM) Assay Type Reference
Cell-free enzymatic

FGFR1 0.4 [9]
assay

Cell-free enzymatic
FGFR2 0.5 [9]
assay

Cell-free enzymatic
FGFR3 1.2 [9]
assay

Cell-free enzymatic
FGFR4 30 [9]
assay

FGFR2-CLIP1 fusion 10.16 Cell-based assay [2]

FGFR2-CLIP1 fusion

) ) 1527.57 Cell-based assay [2]
with N549H mutation

Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202
Trial (Cholangiocarcinoma with FGFR2
Fusions/Rearrangements)
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95% Confidence
Parameter Value Reference
Interval

Overall Response

Rate (ORR)
All Patients 37% 27.9% - 46.9% [10]
Complete Response

2.8% - [11]
(CR)
Partial Response (PR) 34.3% - [11]
Median Duration of

9.1 months 6.0 - 14.5 months [10]
Response (DoR)
Median Progression-

) 7.0 months 6.1 - 10.5 months [10]

Free Survival (PFS)
Median Overall

17.5 months 14.4 - 22.9 months [10]

Survival (OS)

Signaling Pathway and Experimental Workflow
Diagrams
FGFR Signaling Pathway
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Caption: Simplified FGFR signaling pathway and the inhibitory action of pemigatinib.
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Caption: General experimental workflow for the preclinical and clinical evaluation of
pemigatinib.

Detailed Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (LanthaScreen®
Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
based binding assay to determine the 1Cso of pemigatinib for FGFR kinases.

Materials:

Recombinant human FGFR1, FGFR2, or FGFR3 kinase

e LanthaScreen® Eu-anti-Tag Antibody

o Kinase Tracer (Alexa Fluor™ 647-labeled)

o Kinase Buffer A (5X)

o Pemigatinib stock solution (in DMSO)

o 384-well microplate (low volume, black)

Plate reader capable of TR-FRET measurements

Procedure:

o Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.

o Prepare Kinase/Antibody Mixture: Dilute the FGFR kinase and Eu-anti-Tag antibody in 1X
Kinase Buffer to a 2X final concentration.

» Prepare Pemigatinib Dilutions: Perform a serial dilution of the pemigatinib stock solution in
1X Kinase Buffer to create a range of concentrations (e.g., 10-point, 4-fold serial dilution).
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e Prepare Tracer Solution: Dilute the Kinase Tracer in 1X Kinase Buffer to a 2X final
concentration.

o Assay Assembly:

o Add 5 pL of each pemigatinib dilution (or vehicle control) to the wells of the 384-well
plate.

o Add 5 pL of the Kinase/Antibody mixture to each well.
o Add 5 pL of the Tracer solution to each well.
 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

o Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

» Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the
pemigatinib concentration. Determine the 1Cso value using a sigmoidal dose-response curve
fit.[12]

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay to assess the effect of pemigatinib on the viability of cancer cell lines with
FGFR alterations.

Materials:

o FGFR-altered cancer cell line (e.g., KATO lll, RT-112)
o Complete cell culture medium

o Pemigatinib stock solution (in DMSO)

e MTT solution (5 mg/mL in PBS, sterile filtered)

e Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
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o 96-well cell culture plate

e Multichannel pipette

e Microplate reader

Procedure:

e Cell Seeding:

o Harvest and count the cells.

o Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 pL of complete medium.

o Incubate the plate overnight at 37°C in a humidified 5% CO:z incubator to allow for cell
attachment.

e Drug Treatment:

o Prepare serial dilutions of pemigatinib in complete culture medium.

o Remove the medium from the wells and replace it with 100 pL of the medium containing
the desired concentrations of pemigatinib (including a vehicle control).

o Incubate the plate for the desired treatment period (e.g., 72 hours).

e MTT Incubation:

o Add 10 pL of the MTT solution to each well.

o Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

¢ Solubilization:

o Add 100 pL of the solubilization solution to each well.

o Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to
dissolve the formazan crystals.
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e Absorbance Measurement:
o Read the absorbance at 570 nm using a microplate reader.
o Data Analysis:
o Subtract the background absorbance (from wells with medium only).
o Calculate the percentage of cell viability relative to the vehicle-treated control.

o Plot the percentage of viability against the logarithm of the pemigatinib concentration and
determine the Glso (concentration for 50% of maximal inhibition of cell proliferation) from
the dose-response curve.[13][14][15][16][17]

In Vivo Cholangiocarcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous cholangiocarcinoma xenograft
model in nude mice to evaluate the in vivo anti-tumor efficacy of pemigatinib.

Materials:
e Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)

e Cholangiocarcinoma cell line with an FGFR2 fusion (e.g., a patient-derived cell line or an
established line)

» Matrigel (optional, for enhancing tumor take rate)
» Pemigatinib formulation for oral gavage

e Vehicle control for oral gavage

o Calipers for tumor measurement

o Sterile surgical instruments

Procedure:

o Cell Preparation and Implantation:
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o Harvest the cholangiocarcinoma cells during their exponential growth phase.

o Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with
Matrigel at a 1:1 ratio.

o Subcutaneously inject a specific number of cells (e.g., 1-5 x 10° cells in 100-200 pL) into
the flank of each mouse.

e Tumor Growth Monitoring:

o Monitor the mice regularly for tumor formation.

o Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3
times per week.

o Calculate the tumor volume using the formula: Volume = (Length x Width?) / 2.

e Treatment Initiation and Administration:

o When the average tumor volume reaches a predetermined size (e.g., 100-200 mma3),
randomize the mice into treatment and control groups.

o Administer pemigatinib (e.g., 1 mg/kg) or the vehicle control to the respective groups via
oral gavage once daily.[18]

o Efficacy Assessment:

o Continue to monitor tumor volume and body weight throughout the study.

o The primary endpoint is typically tumor growth inhibition.

o At the end of the study (when tumors in the control group reach a maximum allowed size
or at a predetermined time point), euthanize the mice.

» Tissue Collection and Analysis (Optional):

o Excise the tumors and weigh them.
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o Tumor tissue can be processed for histological analysis (e.g., H&E staining) or molecular
analysis (e.g., Western blotting to assess target engagement).[19][20]

Conclusion

Pemigatinib is a targeted therapy that has demonstrated significant anti-tumor activity in
preclinical models and clinical trials, particularly in patients with cancers harboring FGFR
genetic alterations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the blockade
of key downstream signaling pathways, resulting in decreased cancer cell proliferation and
survival. The quantitative data and experimental methodologies presented in this guide provide
a comprehensive resource for researchers and clinicians working to further understand and
utilize this important therapeutic agent. Continued research into mechanisms of resistance and
potential combination therapies will be crucial in maximizing the clinical benefit of pemigatinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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